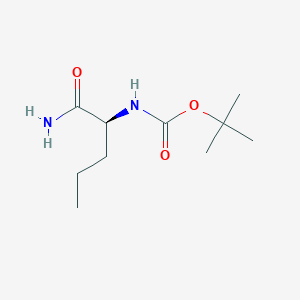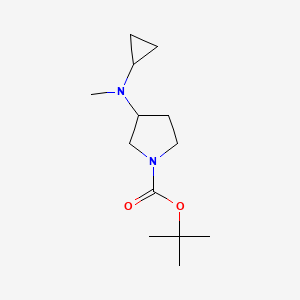
(2-Methylprop-1-en-1-yl)triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylprop-1-en-1-yl)triphenylphosphonium chloride: is an organophosphorus compound that features a triphenylphosphonium group attached to a 2-methylprop-1-en-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylprop-1-en-1-yl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 2-chloro-2-methylpropene under mild conditions to yield the desired phosphonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylprop-1-en-1-yl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to yield phosphines.
Addition Reactions: It can add to alkenes or alkynes to form new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Yield various substituted phosphonium salts.
Oxidation: Produces phosphine oxides.
Reduction: Results in the formation of triphenylphosphine and related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Methylprop-1-en-1-yl)triphenylphosphonium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology and Medicine: In biological research, this compound is used to study the effects of phosphonium salts on cellular processes
Industry: Industrially, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2-Methylprop-1-en-1-yl)triphenylphosphonium chloride involves its interaction with nucleophiles and electrophiles. The triphenylphosphonium group acts as an electron-withdrawing group, stabilizing the formation of reactive intermediates. This stabilization facilitates various chemical transformations, including nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A related compound that lacks the 2-methylprop-1-en-1-yl group.
Tetraphenylphosphonium Chloride: Similar in structure but with an additional phenyl group.
(2-Methylprop-1-en-1-yl)triphenylphosphonium Bromide: Similar but with a bromide ion instead of chloride.
Uniqueness: (2-Methylprop-1-en-1-yl)triphenylphosphonium chloride is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct reactivity and stability compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where such properties are desired.
Eigenschaften
CAS-Nummer |
42855-48-1 |
|---|---|
Molekularformel |
C22H22ClP |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
2-methylprop-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UVCFWRQNVMXNAS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)

![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)

![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)




